molecular formula C14H19NO3 B8573698 (1-hydroxymethyl-cyclopentyl)-carbamic Acid Benzyl Ester CAS No. 676560-72-8

(1-hydroxymethyl-cyclopentyl)-carbamic Acid Benzyl Ester

Cat. No. B8573698
CAS RN: 676560-72-8
M. Wt: 249.30 g/mol
InChI Key: RKEXRWHLNBGLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-hydroxymethyl-cyclopentyl)-carbamic Acid Benzyl Ester is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-hydroxymethyl-cyclopentyl)-carbamic Acid Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-hydroxymethyl-cyclopentyl)-carbamic Acid Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

676560-72-8

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-[1-(hydroxymethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H19NO3/c16-11-14(8-4-5-9-14)15-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7,16H,4-5,8-11H2,(H,15,17)

InChI Key

RKEXRWHLNBGLEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-amino-1-cyclopentanemethanol (1.15 g, 10 mmol) and NaHCO3 (0.84 g, 10 mmol) in acetone (14 mL)/water (14 ml) at room temperature was added benzyl succinimidyl carbonate (2.5 g, 10 mmol). The reaction mixture was stirred at room temperature for 18 hours, concentrated under reduced pressure and purified by flash chromatography with 3% methanol:dichloromethane to provide the titled compound. MS (DCI) m/z 250 (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.